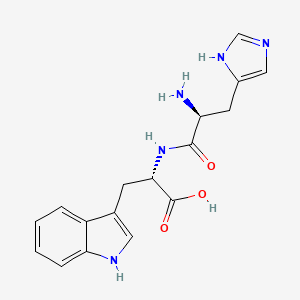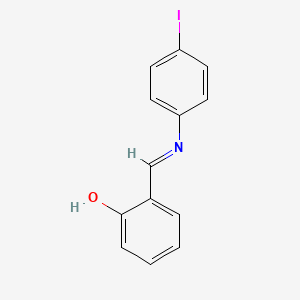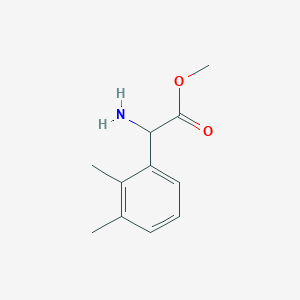
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid, also known as 3-FDMPA, is a boronic acid that has been used in various scientific research applications. It is a versatile compound that has been used in organic and inorganic synthesis, as well as in the development of new pharmaceuticals. 3-FDMPA has been used in the synthesis of various organic compounds, such as arylboronic acids, arylboronates, and arylboronic esters. It has also been used in the development of new drugs and in the study of biochemical and physiological processes.
Mechanism of Action
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that is capable of forming boron-carbon bonds. It is an electrophilic reagent that is used in the synthesis of arylboronic acids, arylboronates, and arylboronic esters. It is also used in the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. The mechanism of action of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is based on the formation of boron-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid have not been extensively studied. However, it has been shown to be an effective reagent for the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. It has also been used in the development of new materials for use in biotechnology.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Fluoro-4,5-dimethoxyphenyl)boronic acid in laboratory experiments include its versatility, its high reactivity, and its low cost. It is also easy to handle and store. The main limitation of using (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is that it is not very soluble in water, which limits its use in aqueous solutions.
Future Directions
The future directions of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid research include further study of its biochemical and physiological effects, as well as its use in the development of new pharmaceuticals and materials. Further research could also be conducted on its use in the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. Additionally, further research into its mechanism of action and its potential applications in biotechnology could be explored. Finally, further research could be conducted on its use in the development of new catalysts and reagents for use in organic and inorganic synthesis.
Synthesis Methods
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid is synthesized from the reaction of 4,5-dimethoxybenzaldehyde and 3-fluoroboronic acid in the presence of a base. The reaction is carried out in an inert atmosphere at room temperature. The resulting product is a white solid that is soluble in organic solvents. The reaction can be used to produce other arylboronic acids and arylboronates with different substituents.
Scientific Research Applications
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid has been used in a variety of scientific research applications. It has been used in the development of new pharmaceuticals, as well as in the synthesis of arylboronic acids, arylboronates, and arylboronic esters. It has also been used in the study of biochemical and physiological processes. It has been used in the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. It has also been used in the development of new materials for use in biotechnology.
properties
IUPAC Name |
(3-fluoro-4,5-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHVSBABGKKMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)




